3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl group and the benzoic acid moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Benzoic Acid Moiety: This can be done through acylation reactions using benzoic acid derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme mechanisms or protein-ligand interactions.
Medicine: The compound may have potential as a drug candidate, particularly for conditions where modulation of specific biological pathways is desired.
Industry: It can be used in the development of new chemical processes or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and may have similar biological activities.
Cyclopropyl Compounds: Molecules containing cyclopropyl groups, such as cyclopropylamines, may exhibit similar steric and electronic properties.
Benzoic Acid Derivatives: Compounds like salicylic acid and anthranilic acid share the benzoic acid moiety and may have related chemical reactivity.
Uniqueness
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid is unique due to the combination of its structural features, which confer specific steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and therapeutic applications.
Properties
IUPAC Name |
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c16-13-8-17(7-12(13)9-4-5-9)14(18)10-2-1-3-11(6-10)15(19)20/h1-3,6,9,12-13H,4-5,7-8,16H2,(H,19,20)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPNRJHSXECNT-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.